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Compound of Interest

Compound Name: GLP-26

Cat. No.: B2850068 Get Quote

For researchers and drug development professionals at the forefront of hepatitis B virus (HBV)

therapeutics, the emergence of novel capsid assembly modulators (CAMs) presents a

promising avenue for achieving functional cures. This guide provides an objective comparison

of the in vivo antiviral efficacy of GLP-26, a novel glyoxamide derivative, against other

established and emerging anti-HBV agents. The data presented is compiled from preclinical

studies to aid in the evaluation of GLP-26's potential in the landscape of HBV treatment.

Comparative In Vivo Efficacy of Anti-HBV Agents
The following tables summarize the in vivo antiviral activity of GLP-26 and its comparators from

studies conducted in various mouse models of HBV infection. These models are essential for

evaluating the potential therapeutic efficacy of these agents prior to clinical trials.

Table 1: In Vivo Efficacy of GLP-26 in HBV-Infected Humanized Mice
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Compoun
d

Dosage
Animal
Model

Treatmen
t Duration

Change
in Serum
HBV DNA
(log10
copies/m
L)

Change
in Serum
HBsAg

Change
in Serum
HBeAg

GLP-26

60

mg/kg/day

(oral)

BRGS-uPA

mice with

chimeric

humanized

livers

(HUHEP

mice)

10 weeks
>1 log10

decrease

0.5 to 2

log10

decrease

No

significant

change

GLP-26 +

Entecavir

(ETV)

60

mg/kg/day

+ 0.3

mg/kg/day

(oral)

BRGS-uPA

mice with

chimeric

humanized

livers

(HUHEP

mice)

10 weeks
Sustained

decrease

Sustained

decrease

Sustained

decrease

Note: In the GLP-26 and ETV combination therapy group, the antiviral response was sustained

for up to 12 weeks after treatment cessation.[1]

Table 2: Comparative In Vivo Efficacy of Other Anti-HBV Agents
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Compound Class Dosage
Animal
Model

Treatment
Duration

Change in
Serum HBV
DNA (log10
IU/mL or
copies/mL)

Entecavir

(ETV)

Nucleoside

Analog

0.3

mg/kg/day

HBV-infected

humanized

mice

12 weeks

Undetectable

levels in

some studies.

[2]

Tenofovir

Disoproxil

Fumarate

(TDF)

Nucleotide

Analog

33-300

mg/kg/day

Nude mice

with

HepAD38 cell

xenografts

Not specified

Suppressed

virus

replication for

up to 10 days

post-

treatment.[3]

[4]

GLS4

Capsid

Assembly

Modulator

3.75-60

mg/kg/day

Nude mice

with

HepAD38 cell

xenografts

5 weeks

Strong and

sustained

suppression.

[1]

JNJ-632

Capsid

Assembly

Modulator

200

mg/kg/day

(s.c.)

HBV-infected

humanized

mice

Not specified
2.77 log

reduction.[5]

AB-423

Capsid

Assembly

Modulator

Not specified Not specified Not specified

Less potent

than GLP-26.

[6]

Experimental Protocols
The in vivo efficacy data presented in this guide are derived from studies utilizing specific and

well-characterized animal models of HBV infection. The methodologies for these key

experiments are detailed below.

Humanized Mouse Model (BRGS-uPA)
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This model involves the transplantation of primary human hepatocytes into immunodeficient

mice, creating a chimeric human liver that can be productively infected with HBV.

Animal Strain: BRGS-uPA mice.

Engraftment: These mice undergo engraftment with primary human hepatocytes to create

chimeric human livers (HUHEP mice).

HBV Infection: Mice with stable human albumin levels (indicative of successful engraftment)

are infected with HBV.

Drug Administration: GLP-26 and other oral medications are typically administered daily by

oral gavage.

Monitoring: Serum levels of human albumin, HBV DNA, HBsAg, and HBeAg are monitored

regularly throughout the study and after the cessation of treatment to assess antiviral efficacy

and the durability of the response.[1][6]

Nude Mouse Xenograft Model (HepAD38)
This model utilizes immunodeficient nude mice bearing tumors derived from the HepAD38

human hepatoblastoma cell line, which contains an integrated copy of the HBV genome and

replicates the virus.

Animal Strain: Nude mice.

Tumor Implantation: HepAD38 cells are injected subcutaneously into the flanks of the mice,

where they form tumors that produce HBV virions.

Drug Administration: Antiviral agents are administered through various routes, including oral

gavage or subcutaneous injection.

Efficacy Assessment: Antiviral efficacy is determined by measuring the levels of HBV DNA in

the serum of the mice. Tumor size and body weight are also monitored to assess toxicity.[3]

[4]
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To further elucidate the processes involved in the evaluation of GLP-26, the following diagrams

illustrate its mechanism of action and a typical experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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